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fmoc-(r)-3-amino-2-

hydroxypropionicacid

Cat. No.: B8717050

Get Quote

Introduction & Strategic Utility
Depsipeptides, where an amide bond is replaced by an ester linkage, are critical tools in drug

discovery. They are used to:

Probe Hydrogen Bonding: Esters lack the H-bond donor capability of amides, allowing

precise dissection of protein-ligand interactions.

Enhance Metabolic Stability: Ester bonds alter proteolytic susceptibility.

"Switch" Peptide Synthesis: The O-acyl isopeptide method utilizes a hydroxy-amino acid (like

Isoserine) to form a temporary ester bond in the backbone. This disrupts secondary structure

(preventing aggregation during synthesis) and increases solubility.[1] Under physiological

conditions (pH 7.4), the ester undergoes an O-to-N acyl shift to restore the native amide

bond.

Fmoc-Isoserine (and its orthogonally protected variants) is a preferred scaffold for these

applications due to its
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-amino structure, which forms a 5-membered ring transition state favorable for the O-N acyl
shift.

The Core Challenge: Orthogonality & Esterification
Synthesizing isoserine-containing depsipeptides presents two specific challenges:

The "Branching" Risk: If an internal ester linkage is desired, the amine of the Isoserine must

remain protected while the next amino acid is coupled to its hydroxyl group. In Fmoc SPPS,

using standard Fmoc-Isoserine-OH for an internal position is problematic because removing

the Fmoc group from the subsequent amino acid would also deprotect the Isoserine amine,

leading to uncontrolled branching.

Steric Hindrance: The hydroxyl group of Isoserine is secondary and sterically hindered,

making on-resin esterification difficult and prone to racemization.

Strategic Considerations & Reagent Selection
A. The Protection Strategy (Crucial)
For internal depsipeptide sequences (e.g., "Switch Peptides"), you cannot use standard Fmoc-

IsoSer-OH. You must use a hybrid protection strategy within the Fmoc workflow.

Position of Isoserine Recommended Derivative Reason

C-Terminal (Anchored to

Resin)
Fmoc-IsoSer-OH

The Fmoc group is removed to

start chain elongation. No

branching risk.

Internal (Switch/Depsi Unit) Boc-IsoSer-OH

The Boc group is stable to

Piperidine (Fmoc removal

conditions). It protects the

Isoserine amine while the

chain grows off the ester. It is

removed during final TFA

cleavage.[1][2]

B. Esterification Reagents
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Standard amide coupling reagents (HBTU, HATU) are inefficient for forming ester bonds on

resin.

Standard:DIC (Diisopropylcarbodiimide) + DMAP (4-Dimethylaminopyridine).

Note: High concentrations of DMAP can cause racemization of the incoming amino acid

(especially Cys and His). Use catalytic DMAP (0.1 eq) or low-racemization alternatives for

sensitive residues.

Alternative (High Efficiency):MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with

MeIm (N-Methylimidazole).

Experimental Protocols
Protocol A: Synthesis of Internal Isoserine "Switch"
Depsipeptides
Target Structure: A peptide backbone containing an ester bond at the Isoserine residue, which

rearranges to an amide upon release. Reagents: Boc-IsoSer-OH, Fmoc-AA-OH (Next amino

acid), DIC, DMAP, DCM, DMF.

Step 1: Coupling Isoserine to the Resin-Bound Peptide
Swell the resin (containing the growing peptide chain,

) in DMF.

DissolveBoc-IsoSer-OH (4 eq) and DIC (4 eq) in minimal DMF/DCM (1:1).

Activate for 3 minutes.

Add to resin and shake for 1–2 hours at room temperature.

Wash with DMF (3x) and DCM (3x).

Kaiser Test: Verify coupling (should be negative/colorless). Note: The amine is now Boc-

protected.[3]

Step 2: On-Resin Esterification (The Critical Step)
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This step couples the next amino acid (Fmoc-AA-OH) to the secondary hydroxyl of the

Isoserine.

Prepare Reagents:

Fmoc-AA-OH (5 eq).

DIC (5 eq).

DMAP (0.1 eq) dissolved in DMF.

Pre-activation: Dissolve Fmoc-AA-OH and DIC in DCM (minimal volume). Stir for 5 minutes

at 0°C (ice bath) to form the symmetric anhydride/active ester.

Coupling: Add the mixture to the resin-bound Boc-IsoSer. Add the catalytic DMAP solution.

Incubation: Shake for 2 hours at room temperature. Repeat this step (Double Coupling) to

ensure high yield.

Wash: DMF (5x), DCM (5x).

Capping (Mandatory): Treat resin with Acetic Anhydride/Pyridine/DCM (1:2:2) for 30 mins to

cap any unreacted hydroxyl groups. This prevents deletion sequences.

Step 3: Chain Elongation
Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min).

Crucial Check: This removes the Fmoc from the newly coupled AA.[2] The Boc group on

the Isoserine remains intact.

Coupling: Continue standard Fmoc SPPS for the remainder of the sequence.

Step 4: Cleavage & Handling
Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5). Shake for 2–3 hours.

Result: The TFA removes the resin linker, side-chain protectors, AND the Boc group on the

Isoserine.
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Precipitation: Cold diethyl ether.

Storage: Store the lyophilized peptide at -20°C in acidic conditions (e.g., 0.1% TFA matrix).

Neutral pH will trigger the O-N shift.

Protocol B: Loading Fmoc-Isoserine to Wang Resin (C-
Terminal Ester)
Target: A peptide with Isoserine at the C-terminus.[4] Reagents: Fmoc-IsoSer-OH, Wang Resin,

DIC, DMAP.

Swelling: Swell Wang resin (100-200 mesh) in DCM for 30 mins.

Activation: Dissolve Fmoc-IsoSer-OH (5 eq) in DCM/DMF (9:1). Add DIC (2.5 eq). Stir for 10

mins.

Loading: Add solution to resin.[2][5][6][7] Add DMAP (0.1 eq).[8]

Reaction: Shake for 3 hours.

Capping: Cap unreacted resin sites with Acetic Anhydride/Pyridine (10%) in DCM for 30

mins.

Analysis: Determine loading efficiency via UV absorbance of the Fmoc-piperidine adduct

(290 nm) after a test deprotection.

Mechanism & Visualization
The O-N Acyl Shift (Switch Mechanism)
The utility of Isoserine depsipeptides lies in their ability to rearrange. The free amine (liberated

after TFA cleavage of the Boc group) attacks the ester carbonyl.
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Reaction Conditions

O-Acyl Isopeptide
(Depsipeptide form)

Stable at pH < 5

5-Membered Ring
Tetrahedral Intermediate

 pH > 7.0
(Amine deprotonation) Native Peptide

(Amide form)
Forms at pH 7.4

 Rearrangement

Rapid (t1/2 ~ min to hours)

Irreversible (Thermodynamically favored)

Click to download full resolution via product page

Figure 1: The O-to-N acyl shift mechanism characteristic of Isoserine depsipeptides.

Synthesis Workflow (Boc-IsoSer Strategy)
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Resin-AA-NH2

1. Couple Boc-IsoSer-OH
(Standard Amide Coupling)

Resin-AA-NH-IsoSer(OH)-NH-Boc

2. Esterify OH with Fmoc-AA-OH
(DIC/DMAP)

Resin-AA-NH-IsoSer(O-AA-Fmoc)-NH-Boc

3. Remove Fmoc (Piperidine)
(Boc stays intact)

4. Elongate Chain & Final TFA Cleavage

Final Depsipeptide
(Free Amine on IsoSer)

Click to download full resolution via product page

Figure 2: Step-by-step SPPS workflow for inserting an internal Isoserine ester switch.

Quality Control & Troubleshooting
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Issue Probable Cause Corrective Action

Low Yield of Ester Step
Steric hindrance of secondary

OH.

Use symmetric anhydride

activation (Fmoc-AA-OH + DIC

in DCM, filter urea, then add).

Increase time or temperature

(up to 40°C).

Racemization
High DMAP concentration or

prolonged base exposure.

Reduce DMAP to 0.05 eq.

Perform esterification at 4°C.

Use MSNT/MeIm instead of

DIC/DMAP.

Branching / Multiple Peaks
Premature loss of amine

protection on Isoserine.

Must use Boc-IsoSer-OH for

internal positions. If Fmoc-

IsoSer-OH was used, you

likely deprotected both amines.

Premature O-N Shift
Accidental exposure to basic

conditions during workup.

Keep all HPLC buffers acidic

(0.1% TFA). Avoid ammonium

bicarbonate buffers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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